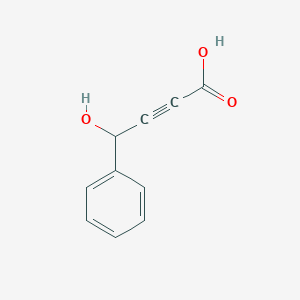

4-Hydroxy-4-phenylbut-2-ynoic acid

Description

Properties

CAS No. |

62952-24-3 |

|---|---|

Molecular Formula |

C10H8O3 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

4-hydroxy-4-phenylbut-2-ynoic acid |

InChI |

InChI=1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9,11H,(H,12,13) |

InChI Key |

QHAIPHVVEJWPIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C#CC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalysts

- Base-mediated approach : Sodium hydride (NaH) or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C facilitates acetylide formation. For example, Midland’s method employs n-butyllithium (n-BuLi) to deprotonate ethyl propiolate, followed by benzaldehyde addition, yielding 70–80% of the racemic product.

- Solvent systems : Anhydrous dimethoxyethane (DME) or THF ensures optimal reactivity, while quenching with aqueous HCl precipitates the product.

Modifications for Improved Efficiency

- Enantioselective variants : Pu et al. achieved 94% enantiomeric excess (ee) using a BINOL-ZnEt₂-Ti(Oⁱ-Pr)₄ catalyst system, though substrate scope remains limited to aromatic aldehydes.

- Industrial adaptations : Continuous flow reactors enhance scalability, reducing reaction times from hours to minutes while maintaining yields >85%.

Oxidation of 4-Phenylbutynediol Precursors

Catalytic oxidation of 4-phenyl-2-butyn-1,4-diol offers a streamlined pathway, avoiding harsh bases.

Metal-Catalyzed Oxidation

- Iron-based catalysts : A Chinese patent (CN113651684A) discloses FeSO₄·7H₂O with N-oxyl radicals (e.g., TEMPO) in acetonitrile/water, achieving 92% yield at 50°C.

- Mechanistic insights : The reaction proceeds via radical intermediates, with O₂ as the terminal oxidant. The hydroxyl group is introduced regioselectively at the γ-position due to steric and electronic effects.

Advantages Over Traditional Methods

- Safety : Eliminates pyrophoric reagents like n-BuLi.

- Cost-effectiveness : Iron catalysts are inexpensive and environmentally benign compared to noble metals.

Hydrolysis of γ-Lactone Intermediates

γ-Lactones serve as versatile precursors, enabling access to both racemic and enantiopure products.

Synthesis of γ-Lactones

- Claisen condensation : Acetophenone reacts with dimethyl oxalate in DME under basic conditions to form (Z)-methyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate, which undergoes NaBH₄ reduction and cyclization.

- Yields : 84% for the lactone intermediate, with subsequent hydrolysis yielding 80% 4-hydroxy-4-phenylbut-2-ynoic acid.

Enzymatic Resolution

- Fusarium lactonase : Hydrolyzes racemic γ-lactones with >99% ee, though industrial adoption is limited by enzyme cost.

Asymmetric Catalytic Approaches

Asymmetric synthesis remains challenging due to the compound’s linear geometry.

Chiral Ligand Systems

- BINOL derivatives : (S)-3,3′-bisanisyl-BINOL with ZnEt₂ achieves 95% ee for aliphatic aldehydes but <50% yield for aromatic substrates.

- H₈-BINOL ligands : Improve enantioselectivity to 97% ee for α-branched aldehydes but require stoichiometric Ti(Oⁱ-Pr)₄.

Comparative Analysis of Methods

| Method | Yield | ee (%) | Catalyst Cost | Scalability |

|---|---|---|---|---|

| Aldol condensation | 70–80% | Racemic | Low | High |

| Iron-catalyzed oxidation | 85–92% | N/A | Very low | Moderate |

| γ-Lactone hydrolysis | 80% | >99% | Moderate | Low |

| Asymmetric catalysis | 45–60% | 90–97% | High | Low |

Industrial Production and Optimization

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-phenylbut-2-ynoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The triple bond in the butynoic acid backbone can be reduced to form a double or single bond.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 4-oxo-4-phenylbut-2-ynoic acid.

Reduction: Formation of 4-hydroxy-4-phenylbut-2-enoic acid or 4-hydroxy-4-phenylbutanoic acid.

Substitution: Formation of halogenated derivatives of 4-Hydroxy-4-phenylbut-2-ynoic acid.

Scientific Research Applications

4-Hydroxy-4-phenylbut-2-ynoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-phenylbut-2-ynoic acid involves its interaction with specific molecular targets. The hydroxyl group and the phenyl group play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on shared functional groups or aromatic substitution patterns:

Physicochemical Properties

Key parameters such as LogP (lipophilicity), solubility, and molecular weight are compared:

*LogP values from experimental or calculated data. †Estimated via analogy to 4-hydroxybenzoic acid and phenylbutenoic acid.

Q & A

Q. What synthetic routes and purification methods are recommended for 4-Hydroxy-4-phenylbut-2-ynoic acid?

Answer: The synthesis of 4-Hydroxy-4-phenylbut-2-ynoic acid typically involves condensation reactions between phenylacetylene derivatives and carbonyl compounds, followed by hydroxylation. For example, analogous compounds like (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid are synthesized via Michael addition or acid-catalyzed cyclization, yielding products with >70% purity . Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Challenges include stabilizing the triple bond during synthesis; inert atmospheres (N₂/Ar) and low temperatures (0–5°C) are critical to prevent side reactions .

Q. Which spectroscopic techniques are optimal for characterizing 4-Hydroxy-4-phenylbut-2-ynoic acid?

Answer:

- ¹H/¹³C NMR : Confirm structural integrity by identifying the hydroxyl proton (δ 10–12 ppm, broad) and triple bond carbons (δ 70–90 ppm for sp-hybridized carbons). DMSO-d₆ is preferred for resolving acidic protons .

- IR Spectroscopy : Detect O-H stretching (~3200 cm⁻¹) and conjugated carbonyl groups (~1700 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 191.07 for C₁₀H₈O₃). Discrepancies in fragmentation patterns may arise from thermal instability during GC-MS; derivatization (e.g., silylation) improves volatility .

Q. What safety protocols are essential for handling 4-Hydroxy-4-phenylbut-2-ynoic acid?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335: respiratory irritation) .

- Storage : Keep at 2–8°C in airtight containers; incompatible with strong oxidizers (e.g., HNO₃) and bases due to risk of exothermic decomposition .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved for 4-Hydroxy-4-phenylbut-2-ynoic acid?

Answer:

- Refinement Software : Use SHELXL for small-molecule refinement, which robustly handles high-resolution data and twinning. For example, SHELXL’s TWIN and BASF commands adjust for pseudo-merohedral twinning, common in phenyl-substituted compounds .

- Validation Tools : Cross-check with ORTEP-3 to visualize thermal ellipsoids and detect disorder in the phenyl or hydroxyl groups. Discrepancies in R₁ values (>5%) may indicate missed symmetry; reindexing using CELL_NOW is advised .

Q. What factors influence the stability of 4-Hydroxy-4-phenylbut-2-ynoic acid under varying conditions?

Answer:

- Thermal Stability : DSC/TGA analysis reveals decomposition above 150°C, releasing CO₂ and phenyl radicals (detected via EPR). Stabilizers like BHT (0.1% w/w) inhibit radical chain reactions .

- pH Sensitivity : The compound hydrolyzes in alkaline conditions (pH >9) to form phenylpropiolic acid. Buffer systems (pH 4–6) in aqueous studies mitigate degradation .

Q. How can mechanistic pathways for 4-Hydroxy-4-phenylbut-2-ynoic acid in enzymatic reactions be elucidated?

Answer:

- Isotopic Labeling : Use ¹⁸O-labeled H₂O in hydrolysis assays to track oxygen incorporation into products via LC-MS .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) identify transition states for hydroxyl group participation. For example, the triple bond’s electron-withdrawing effect lowers the activation energy for nucleophilic attack by 15–20 kJ/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.